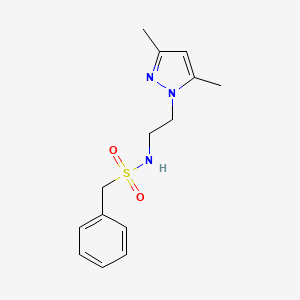

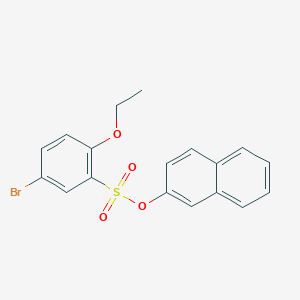

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C11H14ClN5O2S and its molecular weight is 315.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Docking and Bioassay Studies

Research involving similar tetrazole derivatives has demonstrated their potential in the context of molecular docking studies. For example, tetrazole compounds have been analyzed through X-ray crystallography and molecular docking to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015). This suggests a potential application in designing anti-inflammatory agents.

Antiviral Activity

A study on thiadiazole sulfonamide derivatives, starting from 4-chlorobenzoic acid, highlighted the synthesis of new compounds with specific antiviral activities against the tobacco mosaic virus (Chen et al., 2010). This indicates the potential of such compounds in antiviral drug development.

Proton Exchange Membranes

Sulfonated poly(ether sulfone)s have been prepared and analyzed for their application in fuel cell technologies. The locally and densely sulfonated units in these polymers result in well-defined phase-separated structures, facilitating efficient proton conduction (Matsumoto et al., 2009). This highlights their use in developing advanced materials for energy conversion applications.

Catalysis and Synthesis

Tetrazole derivatives have been utilized as catalysts in chemical synthesis, demonstrating their versatility in promoting various reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst has been introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing high yields and reusability (Goli-Jolodar et al., 2016).

Antimicrobial Evaluation

Sulfonate derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with specific structures showed high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016). This opens pathways for developing new antimicrobial agents.

作用機序

The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine. Factors such as pH, presence of food in the stomach, and urinary output can affect the absorption and excretion of these drugs .

Environmental factors can also influence the action of sulfonamides. For example, the pH of the urine can affect the solubility of these drugs and therefore their efficacy and potential to cause side effects. Alkaline urine can increase the solubility of sulfonamides, reducing the risk of crystalluria, a potential side effect .

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUXKKXSYYTEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)

![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2944536.png)

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)